molecular formula C11H8BrClN2O B13711714 5-Bromo-4-(3-chloro-2-methylphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(3-chloro-2-methylphenyl)imidazole-2-carbaldehyde

Cat. No.: B13711714
M. Wt: 299.55 g/mol
InChI Key: JNSNBQLAZFSWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-(3-chloro-2-methylphenyl)imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a bromine atom at the 5-position, a 3-chloro-2-methylphenyl group at the 4-position, and an aldehyde group at the 2-position of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(3-chloro-2-methylphenyl)imidazole-2-carbaldehyde typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Introduction of Substituents: The bromine atom and the 3-chloro-2-methylphenyl group are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(3-chloro-2-methylphenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-4-(3-chloro-2-methylphenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(3-chloro-2-methylphenyl)imidazole-2-carbaldehyde is unique due to the specific combination of substituents on the imidazole ring. The presence of both bromine and 3-chloro-2-methylphenyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8BrClN2O

Molecular Weight

299.55 g/mol

IUPAC Name

5-bromo-4-(3-chloro-2-methylphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C11H8BrClN2O/c1-6-7(3-2-4-8(6)13)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15)

InChI Key

JNSNBQLAZFSWIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=C(NC(=N2)C=O)Br

Origin of Product

United States

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